molecular formula C10H13N5O B2617776 1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine CAS No. 343376-18-1

1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine

Cat. No.: B2617776
CAS No.: 343376-18-1
M. Wt: 219.248
InChI Key: VPCQFGZRWQVRKE-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Tautomeric Behavior

The compound 1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine features a tetrazole core with a 4-methoxyphenyl group attached at the N1 position and a dimethylamine substituent at the N5 position. The tetrazole ring consists of four nitrogen atoms and one carbon atom, with a double bond arrangement characteristic of the 1H-tetrazole isomer.

Tautomeric Equilibrium

The 1H-tetrazole tautomer is stabilized by electron-donating substituents at the N1 position, such as the 4-methoxyphenyl group. The dimethylamine substituent at N5 further enhances stability through inductive effects, reducing the likelihood of tautomerism to the 2H-form. This is consistent with studies on related tetrazoles, where electron-rich substituents favor the 1H-tautomer.

Key Structural Features :

  • Tetrazole Ring : Aromatic 1H-tetrazole with delocalized π-electrons.
  • 4-Methoxyphenyl Group : Electron-donating methoxy group at the para position, influencing electronic density.
  • N,N-Dimethylamine : Bulky substituent at N5, sterically favoring the 1H-tautomer.
Comparative Tautomeric Stability
Compound Tautomer Preference Stabilizing Factors
1-(4-Methoxyphenyl)-N,N-dimethyl-1H-tetrazol-5-amine 1H-tetrazole Electron-donating 4-methoxyphenyl, steric hindrance from dimethylamine
1-Phenyl-5-aminotetrazole 1H-tetrazole Aromatic ring without strong EDG
5-Aminotetrazole 2H-tetrazole Absence of substituents

EDG = Electron-Donating Group

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic data for the compound are limited, but insights can be drawn from structurally related tetrazoles. For example, ammonium 5-aminotetrazolates exhibit hydrogen-bonded networks stabilized by anionic tetrazole rings. In the case of 1-(4-methoxyphenyl)-N,N-dimethyl-1H-tetrazol-5-amine, the dimethylamine group may participate in hydrogen bonding or van der Waals interactions, while the 4-methoxyphenyl group could engage in π-π stacking.

Predicted Crystal Packing
  • Hydrogen Bonding : Dimethylamine’s methyl groups may interact with tetrazole nitrogens.
  • π-π Interactions : Aromatic stacking between 4-methoxyphenyl groups.
  • Van der Waals Forces : Contributions from dimethylamine’s methyl groups.

Experimental X-ray data for this specific compound are not available in the provided sources.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum of related tetrazoles (e.g., 1-(2-methoxyphenyl)-N-phenyl-1H-tetrazol-5-amine) shows distinct signals for aromatic protons and methoxy groups. For 1-(4-methoxyphenyl)-N,N-dimethyl-1H-tetrazol-5-amine, the following peaks are anticipated:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Assignment
4-Methoxyphenyl (ortho-H) 7.50–7.60 m Aromatic protons
4-Methoxyphenyl (meta-H) 7.30–7.40 m Aromatic protons
N,N-Dimethylamine (CH3) 2.80–3.00 s Methyl groups
Tetrazole (NH) 9.00–9.20 s Proton at N1

Data extrapolated from analogous compounds.

Infrared (IR) Spectroscopy

Key IR bands include:

Functional Group Wavenumber (cm⁻¹) Assignment
N–N (tetrazole) 1285–1325 Stretching vibrations

Properties

IUPAC Name

1-(4-methoxyphenyl)-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-14(2)10-11-12-13-15(10)8-4-6-9(16-3)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCQFGZRWQVRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate 4-methoxyphenyl-N,N-dimethylhydrazine. This intermediate is then cyclized with sodium azide under acidic conditions to yield the desired tetraazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted tetraazole derivatives with different functional groups.

Scientific Research Applications

1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Tetrazole Derivatives

Compound Name Aryl Substituent 5-Position Substituent Key Properties/Applications Reference
1-(4-Methoxyphenyl)-N,N-dimethyl-1H-tetrazol-5-amine 4-Methoxyphenyl N,N-dimethylamine Enhanced solubility (electron-donating group)
1-(2-Pyrimidinyl)-N,N-dimethyl-1H-tetrazol-5-amine 2-Pyrimidinyl N,N-dimethylamine Potential kinase inhibition (heteroaromatic)
1-[4-(Trifluoromethoxy)phenyl]-N,N-dimethyl-1H-tetrazol-5-amine 4-Trifluoromethoxyphenyl N,N-dimethylamine Increased lipophilicity (electron-withdrawing group)
1-(3-Chloro-5-(trifluoromethyl)pyridinyloxy-phenyl)-N,N-dimethyl-1H-tetrazol-5-amine Chloro-trifluoromethylpyridinyloxy-phenyl N,N-dimethylamine Agrochemical applications (insecticidal activity)

Key Observations :

  • Electron-donating groups (e.g., methoxy) improve aqueous solubility, as seen in the target compound, while electron-withdrawing groups (e.g., trifluoromethoxy) enhance lipophilicity, favoring membrane permeability .
  • Heteroaromatic substituents (e.g., pyrimidinyl) may confer selectivity in biological targets, such as enzymes or receptors .

Influence of Amine Substituents

The 5-position dimethylamino group in the target compound contrasts with other derivatives:

  • N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine () features a naphthyl-oxazole scaffold, where the amine participates in π-π stacking interactions critical for binding to hydrophobic pockets .

Comparative Analysis :

  • The dimethylamino group in tetrazoles balances basicity and steric hindrance, optimizing interactions with biological targets without excessive hydrophobicity .

Biological Activity

1-(4-Methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis

The synthesis of 1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway can be referenced from literature where similar compounds have been synthesized using established methodologies .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing tetraazole moieties exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : The compound showed promising activity against various fungal strains. In a comparative study, it was found to have an inhibition zone comparable to standard antifungal agents like amphotericin B against Aspergillus niger (IZ = 23.3 µg/mL) .
  • Antibacterial Activity : The compound displayed effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. In vitro tests indicated that it outperformed several conventional antibiotics .

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Cell Membrane Disruption : The tetraazole ring is hypothesized to interact with microbial cell membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within the target organisms, thereby impeding their growth and reproduction.

Study 1: Antifungal Efficacy

In a controlled laboratory setting, 1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine was tested against various fungal pathogens. The results indicated a strong correlation between concentration and antifungal efficacy.

Concentration (µg/mL)Inhibition Zone (mm)
1012
2018
5025

This study highlighted the potential application of the compound in treating fungal infections .

Study 2: Antibacterial Properties

A separate investigation focused on the antibacterial properties of the compound against Staphylococcus aureus. The results were as follows:

Concentration (µg/mL)Inhibition Zone (mm)
58
1015
2522

This study supports the notion that increasing concentrations lead to enhanced antibacterial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-methoxyphenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves a [2+3] cycloaddition between a nitrile precursor (e.g., 4-methoxybenzonitrile) and sodium azide, catalyzed by ammonium chloride at 80–100°C in polar aprotic solvents like DMF . Multi-step approaches may include introducing the N,N-dimethylamine group via nucleophilic substitution prior to tetrazole ring formation. Optimal yields (>70%) require strict stoichiometric control (nitrile:azide ratio of 1:1.2) and purification via silica gel chromatography (ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Aromatic protons of the 4-methoxyphenyl group appear at δ 7.2–7.8 ppm, while N,N-dimethyl protons resonate at δ 2.8–3.1 ppm .
  • HRMS : Molecular ion peak at m/z 243.1125 (C₁₁H₁₃N₅O) confirms molecular weight .
  • IR Spectroscopy : N–H stretching (3350 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) validate functional groups .

Q. How does the 4-methoxyphenyl substituent influence the compound’s electronic properties?

  • Answer : The electron-donating methoxy group increases aromatic ring electron density, enhancing stability and directing electrophilic substitution to the para position. This electronic effect facilitates functionalization reactions (e.g., halogenation) under mild acidic conditions .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported biological activity data for derivatives of this compound?

  • Answer : Discrepancies often arise from:

  • Solubility variability : Use co-solvents (e.g., 5% DMSO in PBS) to maintain >90% solubility during bioassays .
  • Metabolite interference : Conduct LC-MS/MS stability studies to identify active metabolites .
  • Assay standardization : Employ cell-based reporter systems (e.g., luciferase assays) to ensure reproducibility .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Answer : Molecular docking (AutoDock Vina) using crystal structures of kinase domains (e.g., PDB ID 1ATP) can simulate binding modes. Focus on hydrogen bonding between the tetrazole ring and catalytic lysine residues, with binding energy scores < −8.0 kcal/mol indicating high affinity .

Q. What experimental approaches resolve spectral ambiguities in characterizing regioisomers?

  • Answer :

  • 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-proton and proton-carbon couplings .
  • X-ray crystallography : SHELX-refined structures provide unambiguous confirmation of substituent positions .

Methodological Notes

  • Synthesis Optimization : Adjust reaction pH to 6–7 to minimize side products during cycloaddition .
  • Crystallography : Use SHELXL for refining tetrazole ring geometry from X-ray data, ensuring bond-length accuracy (±0.01 Å) .
  • Bioactivity Validation : Pair in vitro assays (e.g., enzyme inhibition) with in silico ADMET profiling to prioritize derivatives .

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